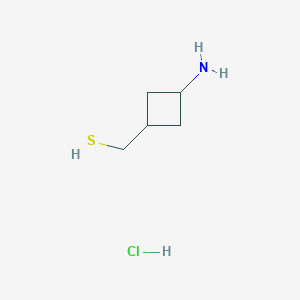
(3-Aminocyclobutyl)methanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminocyclobutyl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a methanethiol moiety, and it is commonly used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminocyclobutyl)methanethiol hydrochloride typically involves the reaction of cyclobutylamine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include:
Reactor Type: Batch or continuous flow reactors
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminocyclobutyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, thiols
Substitution: Halogenated derivatives, substituted amines
Aplicaciones Científicas De Investigación
(3-Aminocyclobutyl)methanethiol hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Aminocyclobutyl)methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:
Binding to active sites: Inhibiting or activating enzyme functions.
Interacting with receptors: Modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Lacks the methanethiol group, making it less versatile in certain reactions.
Methanethiol: Lacks the aminocyclobutyl group, limiting its applications in biological studies.
Uniqueness
(3-Aminocyclobutyl)methanethiol hydrochloride is unique due to its combined aminocyclobutyl and methanethiol functionalities, allowing it to participate in a wide range of chemical and biological reactions.
Propiedades
Fórmula molecular |
C5H12ClNS |
|---|---|
Peso molecular |
153.67 g/mol |
Nombre IUPAC |
(3-aminocyclobutyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H |
Clave InChI |
YTCAQUAUEGYGIG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)CS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


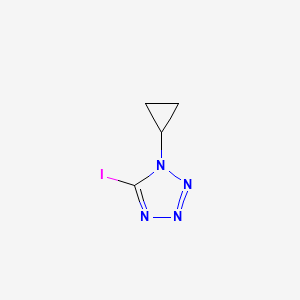

![3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B13500743.png)
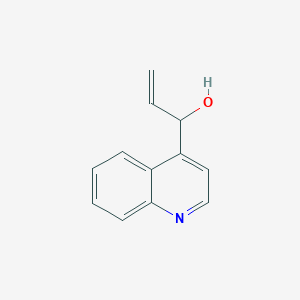


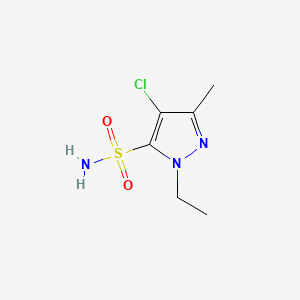
![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
![2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
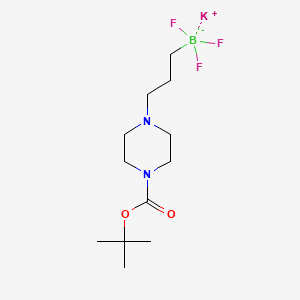
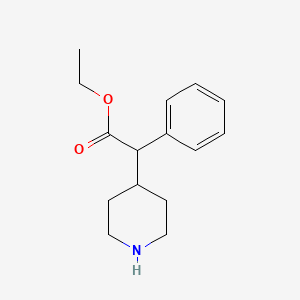
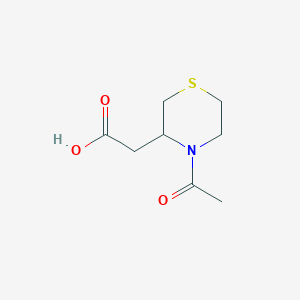
![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)

